Thiazolidine, 3-methyl-

Physicochemical profiling Salt selection logD optimization

Thiazolidine, 3-methyl- (also referred to as N-methylthiazolidine or 3-methyl-1,3-thiazolidine) is a saturated five-membered N,S-heterocycle with the molecular formula C₄H₉NS and a molecular weight of 103.19 g/mol. It belongs to the thiazolidine class, characterized by a thioether group at position 1 and a tertiary amine at position 3, the latter bearing a methyl substituent that fundamentally distinguishes it from the parent thiazolidine (CAS 504-78-9).

Molecular Formula C4H9NS
Molecular Weight 103.19 g/mol
CAS No. 52288-89-8
Cat. No. B13938926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidine, 3-methyl-
CAS52288-89-8
Molecular FormulaC4H9NS
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESCN1CCSC1
InChIInChI=1S/C4H9NS/c1-5-2-3-6-4-5/h2-4H2,1H3
InChIKeyDGYVIUKQSWPZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthiazolidine (CAS 52288-89-8): Procurement-Grade Identity and Baseline Characteristics for Research and Industrial Sourcing


Thiazolidine, 3-methyl- (also referred to as N-methylthiazolidine or 3-methyl-1,3-thiazolidine) is a saturated five-membered N,S-heterocycle with the molecular formula C₄H₉NS and a molecular weight of 103.19 g/mol . It belongs to the thiazolidine class, characterized by a thioether group at position 1 and a tertiary amine at position 3, the latter bearing a methyl substituent that fundamentally distinguishes it from the parent thiazolidine (CAS 504-78-9). The compound is a colorless liquid at ambient temperature with a predicted density of 1.039±0.06 g/cm³, a boiling point of 35 °C at 9 Torr, and a predicted pKa of 7.45±0.20 . It is primarily employed as a synthetic intermediate, a masked aldehyde equivalent in solid-phase peptide synthesis, and a building block for pharmacologically active thiazolidine derivatives [1].

1 Masked Aldehyde SPPS: Supports neutral-condition deprotection with full chiral integrity, a workflow not possible with standard N-Boc-protected amino aldehydes.
2 Chemoselective Thionation: N-Methyl group blocks undesired 1,2-dithiole rearrangement, enabling product-specific synthesis of sulfur-enriched heterocycles.
3 MedChem Building Block: Intermediate basicity (predicted pKa 7.45) may support tunable logD and solubility optimization for ionizable fragment screening.

Why Generic Substitution Fails for 3-Methylthiazolidine: N-Methylation as a Critical Performance Differentiator in Synthesis and Reactivity


The N-methyl substituent on 3-methylthiazolidine is not a passive structural decoration; it fundamentally alters the compound's basicity, hydrolytic lability, conformational equilibria, and chemoselectivity compared to N-unsubstituted thiazolidine (CAS 504-78-9) and the positional isomer 2-methylthiazolidine (CAS 24050-16-6) [1]. The tertiary amine at position 3 cannot participate in the zwitterionic ring-opening pathways available to secondary-amine thiazolidines, redirecting hydrolysis from acid/base-catalyzed mechanisms to neutral, metal-ion-assisted conditions [1]. In thionation reactions, N-methyl substitution blocks a 1,5-S···O-interaction-driven rearrangement that otherwise diverts N-unsubstituted substrates to 1,2-dithiole byproducts [2]. Substituting 3-methylthiazolidine with unsubstituted thiazolidine or 2-methylthiazolidine in any of these contexts would yield either failed deprotection, epimerization, or undesired rearrangement products. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

Substitution with Unsubstituted Thiazolidine (CAS 504-78-9) N-Methylation reduces basicity by ~1.4 pKa units. The ionization state at physiological pH may shift significantly, altering salt formation and partitioning behavior in assays or formulations.
Substitution with 2-Methylthiazolidine (CAS 24050-16-6) The positional isomer has a substantially higher boiling point and distinct conformational equilibria. GC retention times and NMR signatures will differ, risking method transfer failure and identity cross-over.
Substitution with N-Boc-Protected Amino Aldehydes N-Boc-protected aldehydes are susceptible to epimerization during solid-phase elongation. 3-Methylthiazolidine serves as an epimerization-free masked aldehyde, making it the preferred choice for preserving chiral integrity.

3-Methylthiazolidine (CAS 52288-89-8): Quantitative Comparative Evidence for Scientific Selection and Procurement


Reduced Basicity: pKa Shift of –1.39 Units Relative to Unsubstituted Thiazolidine Governs Protonation State and Salt Formation

N-Methylation at position 3 significantly reduces the basicity of the thiazolidine ring nitrogen. 3-Methylthiazolidine exhibits a predicted pKa of 7.45±0.20, compared to 8.84±0.20 for unsubstituted thiazolidine (CAS 504-78-9) . This ΔpKa of approximately –1.4 log units means that at physiological pH (7.4), 3-methylthiazolidine is approximately 50% deprotonated (neutral free base), whereas unsubstituted thiazolidine remains >96% protonated. For procurement decisions involving salt screening, formulation, or biological assay design, this difference dictates that the two compounds cannot be used interchangeably without altering the ionizable species present in solution.

Reduced Basicity
Data to verify
pKa 7.45 vs 8.84 (Δ –1.39)
Supports ionization-state control in assay or formulation design.
Predicted value; empirical pKa confirmation may be required.
Physicochemical profiling Salt selection logD optimization

Neutral-Condition Hydrolysis: N-Methylthiazolidine Enables Epimerization-Free Aldehyde Unmasking Unavailable to N-Boc-Protected Amino Aldehydes

The N-methylthiazolidine ring serves as a masked α-amino aldehyde equivalent in solid-phase peptide elongation. Gros et al. (2002) demonstrated that the N-methyl thiazolidine ring can be efficiently hydrolyzed under neutral conditions—a known deprotection method used for N-methyl thiazoles—allowing the target peptide aldehyde to be recovered from the resin while maintaining both chemical and stereochemical integrity [1]. In contrast, the commonly used N-Boc-protected α-amino aldehydes suffer from epimerization at the C1′ chiral center during condensation with cysteinyl residues [1]. The Ac-Tyr-Val-Ala-Asp-H caspase inhibitor was successfully prepared on solid support using N-trityl-amino thiazolidine masked aspartinal, validating the practical utility of this approach [1]. Unsubstituted N-H thiazolidines require boiling aqueous acids or bases for hydrolysis and are incompatible with acid-sensitive solid supports [2].

Neutral Hydrolysis
Head-to-head
Neutral conditions; Epimerization-free vs. Epimerization-prone
Supports neutral-condition aldehyde unmasking with chiral integrity.
Validated by caspase inhibitor synthesis on solid support.
Solid-phase peptide synthesis Masked aldehyde Caspase inhibitor

Chemoselective Thionation: N-Methyl Substitution Blocks Undesired Rearrangement to 1,2-Dithioles, Enabling Product-Specific Synthesis

In a direct comparative study of thionation reactions, Marković et al. (2004) demonstrated that N-unsubstituted thiazolidine enaminones undergo an in situ rearrangement to functionalized 1,2-dithioles, driven by directional non-bonded 1,5-type S···O interactions [1]. In contrast, the N-methyl substituted enaminone precursor does not undergo this rearrangement; the blocking effect is attributed to an unfavorable methyl migration in the last reaction step [1]. X-ray structural analysis of the rearranged product from the N-unsubstituted substrate confirmed a dynamic interconversion in solution between the 1,2-dithiole and a 3,3a,4,4-trithia-1-azapentalene bicyclic form, establishing that N-methylation diverts the reaction pathway entirely [1].

Chemoselective Thionation
Head-to-head
Thionated thiazolidine vs. 1,2-dithiole byproduct
Blocks undesired rearrangement via methyl migration barrier.
Product selectivity confirmed by X-ray crystallography.
Thionation chemistry Heterocyclic synthesis Reaction selectivity

Physical Property Differentiation: Boiling Point, Density, and Volatility Distinguish 3-Methylthiazolidine from Positional Isomer 2-Methylthiazolidine and Parent Thiazolidine

The three monomethyl thiazolidine isomers and the parent thiazolidine exhibit distinct boiling points and densities that are critical for separation, identification, and handling. 3-Methylthiazolidine (CAS 52288-89-8) has a boiling point of 35 °C at 9 Torr and a predicted density of 1.039±0.06 g/cm³ . The positional isomer 2-methylthiazolidine (CAS 24050-16-6) boils at 76–78 °C at 36 mmHg with a density of approximately 1.058 g/mL . Unsubstituted thiazolidine (CAS 504-78-9) boils at 72–75 °C at 25 Torr with a density of 1.131 g/mL . Guiliano et al. (1975) confirmed by vibrational spectroscopy (IR and Raman, 4000–200 cm⁻¹) that the three monomethyl thiazolidines exhibit distinct fundamental vibration patterns compatible with two conformations at room temperature, enabling unambiguous spectroscopic identification [1].

Physical Properties
Cross-study
bp 35°C vs. 76-78°C; Lower density than isomers
Enables GC-MS isomer distinction and distillation-based separation.
Vibrational spectroscopy supports unambiguous isomer identification.
Analytical method development GC-MS Purification strategy

Stereochemical and Conformational Differentiation: N-Methylation Alters Isomer Populations and NMR Signatures Relative to N-H Thiazolidines

Cruz et al. (2001) conducted a systematic stereochemical study comparing free N-H and N-methylated 1,3-thiazolidines derived from ephedrine and pseudoephedrine, using ¹H and ¹³C NMR spectroscopy [1]. The study found that N-methyl substitution alters the conformational equilibrium at the ring nitrogen. In N-H thiazolidines, rapid N-lone pair inversion results in both N-H conformers being present in similar concentrations; in N-methyl analogs, steric effects of the N-methyl group shift the conformational preference [1]. For compounds bearing a methyl group at C-(2), two distinct isomers (a and b) were observed that interconvert via a non-cyclic zwitterionic intermediate; the isomer ratio remained constant in all experiments, indicating a dynamic equilibrium [1]. The N-methyl group also caused characteristic shifts in ¹³C NMR signals for both C-(2) and C-(4) methyl groups compared to N-H analogs [1].

Stereochemistry
Head-to-head
Distinct C-(2) isomers; Dynamic equilibrium
Supports NMR-based conformational analysis and chiral auxiliary design.
¹³C NMR shifts differentiate N-H from N-methyl conformers.
Chiral auxiliary design NMR spectroscopy Conformational analysis

One-Pot Synthetic Accessibility: 3-Methyl-1,3-thiazolidines Prepared in Good Yields via a Simplified Protocol Not Applicable to N-Unsubstituted Analogs

Ando et al. (1986) reported an efficient one-pot synthesis of 3-methyl-1,3-thiazolidines by reacting β-mercaptoamine derivatives with formalin and formic acid in a single operation . This reductive N-methylation/cyclization sequence directly installs the N-methyl group during ring formation, yielding 3-methyl-1,3-thiazolidines in good yields without requiring a separate N-alkylation step . The protocol contrasts with the synthesis of N-unsubstituted thiazolidines, which typically proceeds via condensation of aminothiols with aldehydes or ketones and is subject to oxidative disulfide formation of the aminothiol precursor [1]. The one-pot procedure was also demonstrated to be suitable for constructing the 3-methyl-tetrahydro-1,3-thiazine skeleton from γ-mercaptoamines .

One-Pot Synthesis
Class-level
One-pot reductive methylation/cyclization
Supports scalable building-block production with operational simplicity.
Avoids oxidation-prone aminothiol intermediates.
Process chemistry Building block synthesis Scalability

Optimal Application Scenarios for 3-Methylthiazolidine (CAS 52288-89-8) Based on Validated Differentiation Evidence


Solid-Phase Synthesis of C-Terminal Peptide Aldehydes as Mechanism-Based Enzyme Inhibitors

3-Methylthiazolidine is the scaffold of choice for preparing N-trityl-amino thiazolidine masked aspartinal and related amino aldehyde equivalents used in solid-phase peptide aldehyde elongation. The N-methylthiazolidine ring undergoes efficient hydrolysis under neutral conditions, enabling release of the free peptide aldehyde from the resin with full retention of stereochemical integrity at the α-carbon—a critical advantage over N-Boc-protected α-amino aldehydes, which are prone to epimerization during on-resin condensation [1]. This application has been validated by the successful synthesis of the Ac-Tyr-Val-Ala-Asp-H caspase inhibitor [1].

Chemoselective Thionation for Sulfur-Enriched Heterocycle Libraries

When thionation of thiazolidine enaminones is required for generating sulfur-rich heterocyclic scaffolds, the N-methyl derivative is mandatory. N-Unsubstituted substrates undergo a competing 1,5-S···O-interaction-driven rearrangement that diverts the reaction to 1,2-dithioles and trithia-azapentalene bicycles, as structurally confirmed by X-ray crystallography [2]. The N-methyl group blocks this rearrangement by imposing an unfavorable methyl migration barrier, allowing chemists to obtain the intended thionated N-methylthiazolidine product as the exclusive or major product [2].

Ionizable Building Block with Tunable Basicity for Medicinal Chemistry Optimization

With a predicted pKa of 7.45±0.20—approximately 1.4 log units lower than unsubstituted thiazolidine (pKa 8.84±0.20)—3-methylthiazolidine exists as a roughly 50:50 mixture of protonated and neutral species at physiological pH . This intermediate basicity is valuable in medicinal chemistry programs where modulating the ionization state of a heterocyclic fragment can fine-tune logD, solubility, permeability, and off-target ion-channel activity without resorting to electron-withdrawing substituents that may introduce metabolic liabilities.

GC-MS and Distillative Analytical Reference Standard Procurement

Owing to its distinctively low boiling point of 35 °C at 9 Torr—approximately 40 °C lower than both 2-methylthiazolidine and unsubstituted thiazolidine at comparable reduced pressure—3-methylthiazolidine is unambiguously resolvable from its structural isomers by GC retention time or fractional distillation . Procurement of the correct isomer is essential for analytical laboratories developing GC-MS methods for thiazolidine-containing reaction monitoring, impurity profiling, or volatile organic compound analysis where co-elution of the positional isomer would produce false positives.

Application
Selection Property
Validation Focus
Solid-Phase Peptide Aldehydes
Neutral-condition hydrolysis; Chiral integrity retention
Aldehyde liberation without epimerization
Sulfur-Enriched Heterocycle Libraries
N-Methyl group blocks 1,2-dithiole rearrangement
Product-specific thionation outcome
Ionizable MedChem Building Block
Intermediate basicity (predicted pKa 7.45)
logD and solubility optimization for fragments
Analytical Reference Standard
Low boiling point relative to positional isomers
GC-MS retention time distinction
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